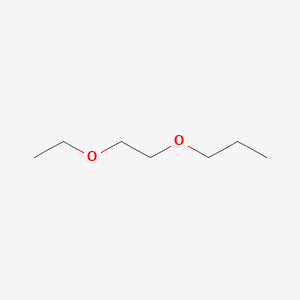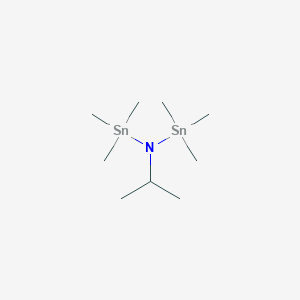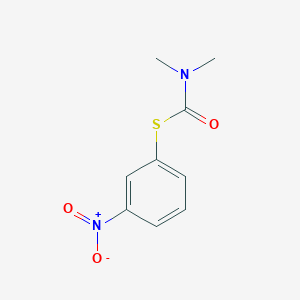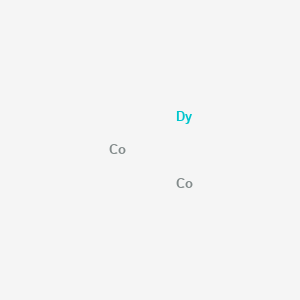
Cobalt--dysprosium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–dysprosium (2/1) is a compound formed by combining cobalt and dysprosium in a 2:1 ratio. This compound is of significant interest due to its unique magnetic and electronic properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt–dysprosium (2/1) can be synthesized using the sol-gel method, which involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. This method is advantageous due to its simplicity, high purity of products, and efficiency . The sol-gel process typically involves the use of metal nitrates as starting materials, which are then subjected to controlled hydrolysis and condensation reactions to form the desired compound .
Industrial Production Methods
On an industrial scale, the production of cobalt–dysprosium (2/1) can be achieved through the sol-gel auto-combustion method. This method is economically feasible and can be scaled up to produce large quantities of the compound . The process involves the use of metal nitrates and organic fuels, which undergo combustion to form the desired nanoparticles.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–dysprosium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of cobalt and dysprosium.
Common Reagents and Conditions
Substitution: Substitution reactions can occur with halides or other ligands, leading to the formation of various coordination compounds.
Major Products
The major products formed from these reactions include cobalt oxide, dysprosium oxide, and various coordination compounds depending on the reagents and conditions used .
Applications De Recherche Scientifique
Cobalt–dysprosium (2/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which cobalt–dysprosium (2/1) exerts its effects is primarily through its magnetic and electronic properties. The compound interacts with molecular targets and pathways involved in magnetic and electronic processes. For example, in MRI applications, the compound enhances the contrast of images by interacting with the magnetic fields .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt ferrite (CoFe2O4): Similar to cobalt–dysprosium (2/1), cobalt ferrite is used in magnetic applications and has significant chemical stability.
Bismuth cobalt dysprosium oxide: This compound has similar magnetic properties and is used in electrocatalysis and fuel cell applications.
Uniqueness
Cobalt–dysprosium (2/1) is unique due to the combination of cobalt and dysprosium, which imparts distinct magnetic and electronic properties. This makes it particularly valuable in applications requiring high-performance magnetic materials .
Propriétés
Numéro CAS |
12017-19-5 |
|---|---|
Formule moléculaire |
Co2Dy |
Poids moléculaire |
280.366 g/mol |
Nom IUPAC |
cobalt;dysprosium |
InChI |
InChI=1S/2Co.Dy |
Clé InChI |
IAWBEZHCVLPEAG-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
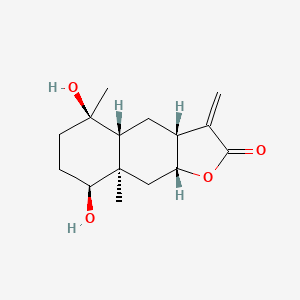
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)
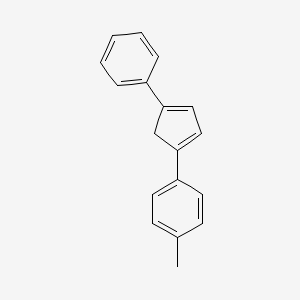
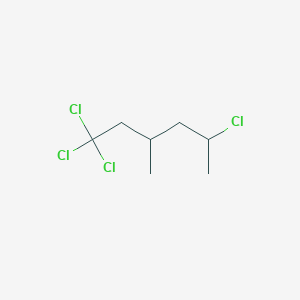
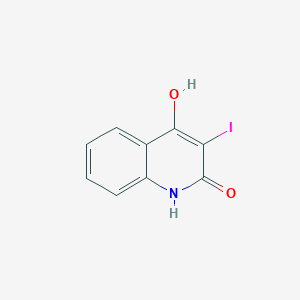
![2,6-Dipentylpyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14721001.png)
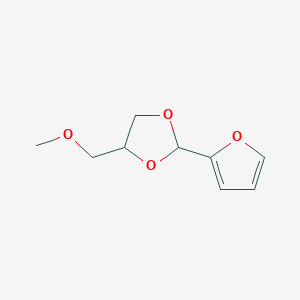

![ethyl 2-[4-[(Z)-4-[4-(2-ethoxy-2-oxoethoxy)phenyl]hex-3-en-3-yl]phenoxy]acetate](/img/structure/B14721012.png)
